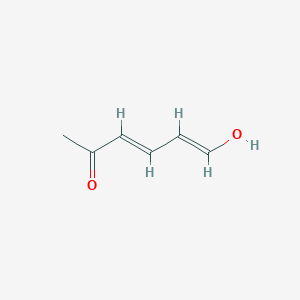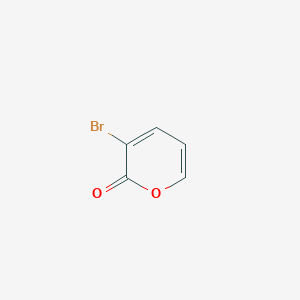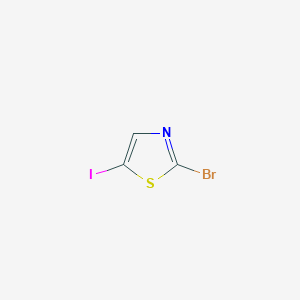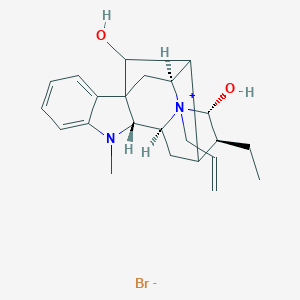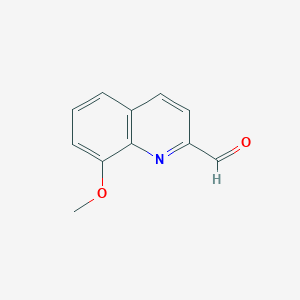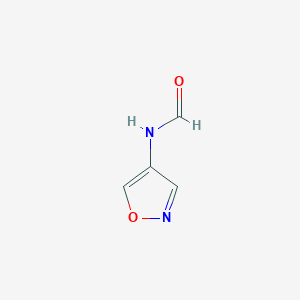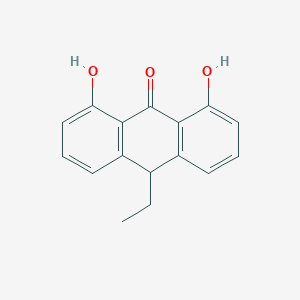
10-Ethyldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyldithranol is a synthetic compound that is commonly used in scientific research due to its unique properties. It is a colorless liquid that has a strong, fruity odor. This compound is also known as 10-EDT and has a molecular formula of C10H20O2. It is a versatile compound that has many applications in various fields of research.
Wirkmechanismus
10-Ethyldithranol is a potent agonist of the GABAA receptor. The GABAA receptor is a neurotransmitter receptor that is responsible for inhibitory neurotransmission in the brain. When 10-EDT binds to the GABAA receptor, it enhances the inhibitory function of the receptor, leading to a decrease in neuronal activity.
Biochemische Und Physiologische Effekte
The binding of 10-Ethyldithranol to the GABAA receptor has many biochemical and physiological effects. It induces sedation, anxiolysis, and muscle relaxation. It also has anticonvulsant and hypnotic effects. These effects are due to the compound's ability to enhance the inhibitory function of the GABAA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
10-Ethyldithranol has many advantages for lab experiments. It is a potent and selective agonist of the GABAA receptor, making it an ideal tool for studying the role of the receptor in various physiological processes. It is also easy to synthesize and purify, making it readily available for research. However, one limitation of 10-EDT is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many future directions for research involving 10-Ethyldithranol. One area of interest is its potential therapeutic use in the treatment of various neurological disorders such as epilepsy and anxiety disorders. Another area of research could focus on developing more potent and selective GABAA receptor agonists based on the structure of 10-EDT. Additionally, further research could be done to study the long-term effects of 10-EDT on the GABAA receptor and its potential impact on brain function.
Conclusion
In conclusion, 10-Ethyldithranol is a versatile compound that has many applications in scientific research. Its ability to enhance the inhibitory function of the GABAA receptor makes it an ideal tool for studying the role of the receptor in various physiological processes. Further research on 10-EDT could lead to the development of new therapies for neurological disorders and a better understanding of the GABAA receptor's role in brain function.
Synthesemethoden
10-Ethyldithranol is synthesized through a multi-step process that involves the reaction of ethylene oxide and 2,3-dihydroxypropane. The reaction is catalyzed by an acid and results in the formation of 10-EDT. The compound is then purified using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
10-Ethyldithranol has many applications in scientific research. It is commonly used as a reagent in organic synthesis and as a fragrance in the perfume industry. It is also used as a flavoring agent in the food industry. However, its most significant application is in the field of neuroscience research.
Eigenschaften
CAS-Nummer |
104608-82-4 |
|---|---|
Produktname |
10-Ethyldithranol |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
InChI-Schlüssel |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Kanonische SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Andere CAS-Nummern |
104608-82-4 |
Synonyme |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



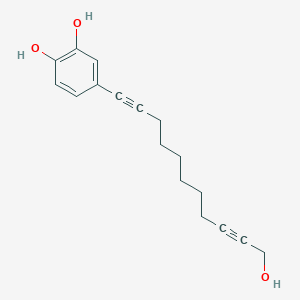
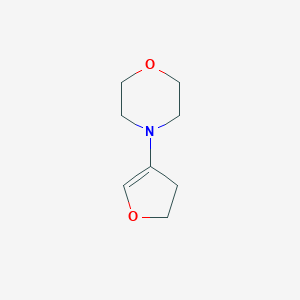
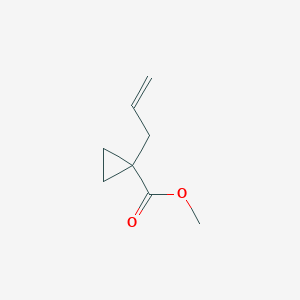
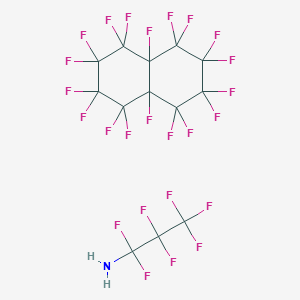
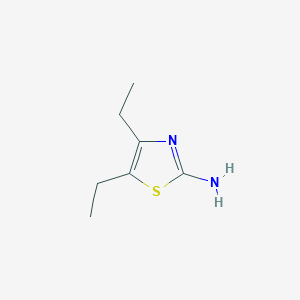
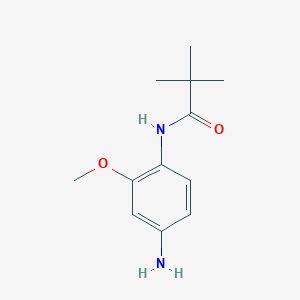
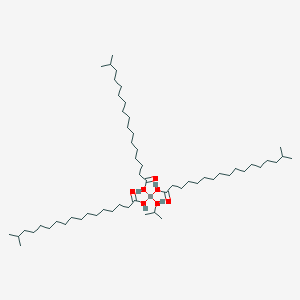
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
